Licofuranone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

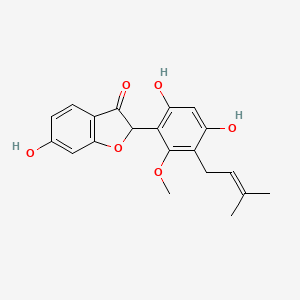

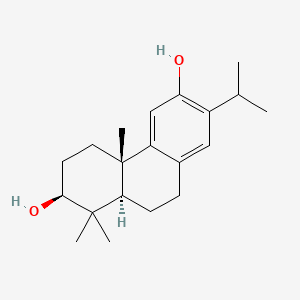

Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . It has been detected in several different foods, such as black tea, green tea, teas (Camellia sinensis), herbal tea, and herbs and spices . It is a constituent of licorice (Glycyrrhiza sp.) .

Molecular Structure Analysis

The molecular structure of Licofuranone has been assigned based on the isolation of the compound from a species of licorice brought from the northwestern region of China . The detailed molecular structure analysis of Licofuranone is not explicitly available in the literature.科学的研究の応用

1. Solvent-Free Synthesis in Rubber Processing Industry

Licofuranone, as part of cardanol grafted onto liquid isoprene rubber (CA-g-LIR), is synthesized using a solvent-free method. This method has significant applications in rubber processing, particularly as a plasticizer and compatibilizer. CA-g-LIR demonstrates improved plasticizing effects, such as increased elongation, reduced viscosity, and lower glass transition temperature compared to standard liquid isoprene rubber (LIR). This synthesis approach is simple, green, and cost-effective, making it suitable for industrial production (Wang et al., 2021).

2. Analytical Methods in Lignocellulose Pretreatment

In the field of biofuels, particularly ethanol, methane, and butanol production, licofuranone plays a role in the pretreatment of lignocelluloses. Lignocelluloses have a resistant structure, necessitating various pretreatment methods to enhance their digestibility for biofuel production. The analytical methods employed to study these pretreatments, such as imaging and crystallinity analysis, are essential for understanding and optimizing the process (Karimi & Taherzadeh, 2016).

3. Applications in Lithium-Sulfur Batteries

The synthesis of licofuranone also finds applications in the development of lithium-sulfur (Li-S) batteries. Research in this area targets producing batteries with high useful energy density. Understanding the role of materials like licofuranone in these batteries helps address the gap between fundamental research and practical applications, contributing to the creation of more reliable and commercially viable Li-S batteries (Fang et al., 2017).

4. Use in Polymer Applications

Licofuranone, as part of lignin derived from bioethanol production, is used as a reactive reinforcing filler in soy-based polyurethane biofoam. This application demonstrates significant improvements in mechanical and thermal properties of the resulting composites. The use of licofuranone in this context offers a sustainable method for enhancing the performance of polyurethane applications (Luo et al., 2013).

5. In Dentistry for Caries Identification

Licofuranone, through Laser Induced Breakdown Spectroscopy (LIBS), can be used for real-time, in vitro and in vivo identification of carious teeth. This application allows for fast and accurate identification of dental caries, enhancing the precision of dental treatments (Samek et al., 2001).

特性

CAS番号 |

161099-38-3 |

|---|---|

製品名 |

Licofuranone |

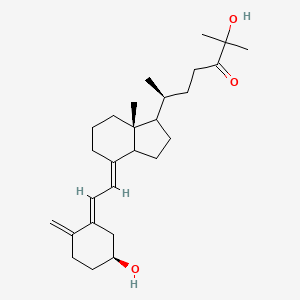

分子式 |

C20H20O6 |

分子量 |

356.4 g/mol |

IUPAC名 |

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3 |

InChIキー |

WLDXQYSLYHUZTM-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |

正規SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C |

melting_point |

162°C |

物理的記述 |

Solid |

同義語 |

licofuranone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B1254743.png)

![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)

![7-Hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde](/img/structure/B1254753.png)